molecular formula C22H24N2O4 B2850997 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]butanamide CAS No. 883965-36-4

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]butanamide

Cat. No. B2850997
CAS RN: 883965-36-4
M. Wt: 380.444
InChI Key: HTCJNKYBJODPMF-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]butanamide, also known as DMQBB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMQBB is a quinoline derivative and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]butanamide and its analogues have been extensively studied for their antitumor activities. A series of these compounds, including those with modifications at the benzyl and quinazolinone moieties, demonstrated significant in vitro antitumor effects. These compounds showed a broad spectrum of antitumor activity, with certain analogues being nearly 1.5–3.0-fold more potent than the positive control, 5-fluorouracil. Molecular docking studies further supported their potential mechanism of action through inhibition of key cancer-related targets like EGFR-TK and B-RAF kinase, suggesting a promising avenue for cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Targeted Drug Delivery

Research on isoquinoline derivatives, including those structurally related to this compound, has explored their incorporation into transferrin-conjugated liposomes for targeted cancer therapy. This approach aimed at improving the therapeutic potential of these compounds by enhancing their selectivity and efficacy against tumor cells, demonstrating superior antitumor activity compared to non-targeted controls and the free drug in cell models. Such targeted delivery systems could offer a promising strategy for enhancing the efficacy of antitumor agents while minimizing side effects (Xuewei Yang et al., 2015).

Mechanisms of Action and Anticancer Potency

The synthesis and pharmacological evaluation of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives have been conducted, revealing moderate to high levels of antitumor activity across various cancer cell lines. The action mechanism of representative compounds suggested cell cycle arrest and apoptosis in treated cancer cells, indicating these compounds' significant potential as anticancer agents. Their effects were compared favorably to the standard anticancer drug, 5-fluorouracil, highlighting the potential for these derivatives in cancer treatment (Yilin Fang et al., 2016).

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-8-19(25)23-22-20(14-11-12-17(27-3)18(13-14)28-4)21(26)15-9-6-7-10-16(15)24(22)2/h6-7,9-13H,5,8H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCJNKYBJODPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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